Halogen‑Loading Differentiation: MW and LogP Comparison vs. Mono‑Bromo Analog (114772‑54‑2)
The dibromomethyl substitution confers a molecular‑weight increase of 78.90 g·mol⁻¹ (28.9%) and a predicted LogP elevation of approximately 0.76 units relative to the mono‑bromomethyl analog, resulting in significantly different chromatographic and partitioning behavior [1].
| Evidence Dimension | Molecular weight and predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | MW = 351.04 g·mol⁻¹; LogP = 5.01 (predicted) |
| Comparator Or Baseline | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 114772-54-2): MW = 272.14 g·mol⁻¹; LogP = ~4.25 (ALOGPS) / 4.73 (ChemAxon) |
| Quantified Difference | ΔMW = +78.90 g·mol⁻¹ (+28.9%); ΔLogP ≈ +0.76 (ALOGPS basis) |
| Conditions | Predicted physicochemical properties from Molbase (target) and PubChem/ContaminantDB (comparator) |
Why This Matters
A ΔLogP of ∼0.76 translates to a roughly 5.8‑fold difference in octanol‑water partitioning, which directly impacts reversed‑phase HPLC retention time—critical for impurity separation and identity confirmation in pharmacopoeial methods.
- [1] ContaminantDB. (Bromomethylphenyl-4')-2 benzonitrile (CHEM045570). LogP (ALOGPS) = 4.25, LogP (ChemAxon) = 4.73. https://contaminantdb.ca/compounds/CHEM045570 (accessed 2026-04-24). View Source
